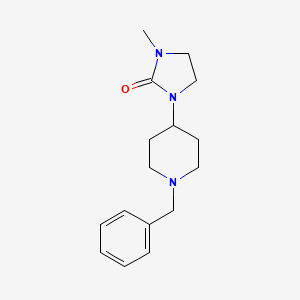
1-(1-benzylpiperidin-4-yl)-3-methylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzylpiperidin-4-yl)-3-methylimidazolidin-2-one, also known as BMPI, is an organic compound with a unique structure and a wide range of applications in the field of medicinal chemistry. BMPI has been used in the synthesis of various drugs, as well as in the development of new drugs and drug analogs. BMPI has also been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. This article will provide an overview of BMPI, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Antioxidant Properties
The compound exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. Specifically, it scavenges free radicals, reducing their damaging effects on cells and tissues. Researchers have identified several derivatives of this compound (e.g., 4a, 4d, 4e, 4f, 4g, and 9b) that demonstrate potent antioxidant properties in assays such as the oxygen radical absorbance capacity (ORAC) test. These derivatives may serve as promising leads for developing therapeutic agents against conditions associated with oxidative damage .
Cholinesterase Inhibition
Cholinesterases (acetylcholinesterase and butyrylcholinesterase) play a critical role in neurotransmission. Dysregulation of these enzymes is implicated in neurodegenerative disorders like Alzheimer’s disease (AD). The compound inhibits cholinesterases, potentially enhancing acetylcholine signaling. By targeting these enzymes, it may contribute to cognitive improvement and disease management .
Central Nervous System (CNS) Diseases
Given its dual action (antioxidant and cholinesterase inhibition), this compound holds promise for CNS diseases. Researchers are exploring its potential in AD, Parkinson’s disease, and other neurodegenerative conditions. By mitigating oxidative stress and modulating cholinergic pathways, it could offer therapeutic benefits .
EZH2 Inhibition
Although not directly related to the compound’s structure, it’s worth noting that piperidinyl derivatives have been investigated as EZH2 inhibitors. EZH2 plays a role in epigenetic regulation, and inhibiting it has implications for cancer therapy. While this specific compound hasn’t been studied extensively in this context, it belongs to the same chemical family, which warrants further exploration .
Crystallographic Studies
Researchers have conducted crystallographic studies on related compounds, including N′-(1-benzylpiperidin-4-yl)acetohydrazide. These studies provide valuable insights into the compound’s conformation and crystal packing, aiding drug design and optimization .
Drug Development
Considering its multifaceted properties, researchers may explore derivatives of this compound as potential drug candidates. Rational modifications could enhance its efficacy, selectivity, and pharmacokinetic properties.
Propriétés
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-methylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-17-11-12-19(16(17)20)15-7-9-18(10-8-15)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZSXKGAQYPYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)-3-methylimidazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6523058.png)

![7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6523071.png)
![2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6523081.png)
![1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6523084.png)
![4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6523089.png)

![2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6523093.png)

![3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B6523133.png)
![2-[(5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B6523148.png)
![2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B6523155.png)
![4-(methylsulfanyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6523163.png)
![4-(methylsulfanyl)-2-[(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6523164.png)